REACTION_CXSMILES
|
C(OC([N:11]([C:23]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:27][C:26](=[O:28])[NH:25][C:24]1=[O:29])NC(OCC1C=CC=CC=1)=O)=O)C1C=CC=CC=1.[H][H]>C(O)(=O)C.[Pt]=O>[NH2:11][C:23]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:27][C:26](=[O:28])[NH:25][C:24]1=[O:29]
|
Name
|
compound
|
Quantity
|
496 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(NC(=O)OCC1=CC=CC=C1)C1(C(NC(C1)=O)=O)C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
102 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred vigorously at 50° C. under hydrogen (atmospheric pressure) for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
During this reaction
|
Type
|
CUSTOM
|
Details
|
to remove carbon dioxide
|
Type
|
CUSTOM
|
Details
|
generated with the progress of the reaction
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a Celite pad
|
Type
|
WASH
|
Details
|
the Celite was washed with a small amount of acetic acid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated and to the resulting residue
|
Type
|
ADDITION
|
Details
|
was added toluene
|
Type
|
CUSTOM
|
Details
|
to remove azeotropically the residual acetic acid
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated again
|
Type
|
ADDITION
|
Details
|
To the residue was added ethyl acetate
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the ethyl acetate solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude product which
|
Type
|
CUSTOM
|
Details
|
was then purified by a flash column chromatography (chloroform:methanol=30:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(C(NC(C1)=O)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |